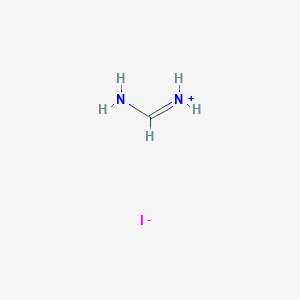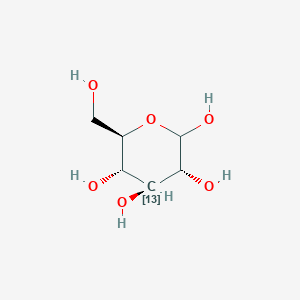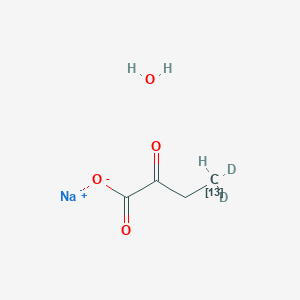
Formamidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidinium iodide is an organic halide compound with the chemical formula HC(NH2)2I. It is a key precursor in the fabrication of perovskite solar cells, which are known for their high efficiency and low production costs. This compound is particularly valued for its ability to form stable perovskite structures, which are essential for the performance and longevity of solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamidinium iodide can be synthesized through a reaction between formamidine acetate and hydroiodic acid. The reaction typically occurs in an aqueous solution, where formamidine acetate is dissolved in water and then hydroiodic acid is added dropwise. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters helps to optimize the production process and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Formamidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formamidinium nitrate.
Reduction: It can be reduced to form formamidine.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halide exchange reactions typically involve the use of other halide salts like sodium chloride or potassium bromide.
Major Products
Oxidation: Formamidinium nitrate.
Reduction: Formamidine.
Substitution: Formamidinium chloride or formamidinium bromide.
Wissenschaftliche Forschungsanwendungen
Formamidinium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: It is studied for its potential use in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-efficiency perovskite solar cells, which are being developed for commercial use
Wirkmechanismus
Formamidinium iodide exerts its effects primarily through its ability to form stable perovskite structures. The formamidinium cation (HC(NH2)2+) interacts with lead iodide (PbI2) to form formamidinium lead iodide (FAPbI3), a perovskite material with excellent optoelectronic properties. This interaction involves the coordination of the formamidinium cation with the iodide ions, resulting in a highly stable crystal structure that is essential for the performance of perovskite solar cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium iodide (CH3NH3I): Another precursor used in the synthesis of perovskite materials. It forms methylammonium lead iodide (MAPbI3), which has a wider band gap and lower thermal stability compared to formamidinium lead iodide.
Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI3), which has excellent thermal stability but a wider band gap compared to formamidinium lead iodide
Uniqueness
Formamidinium iodide is unique due to its ability to form perovskite structures with a narrower band gap and higher thermal stability compared to other similar compounds. This makes it particularly suitable for use in high-efficiency perovskite solar cells, where these properties are critical for performance and longevity .
Eigenschaften
Molekularformel |
CH5IN2 |
|---|---|
Molekulargewicht |
171.969 g/mol |
IUPAC-Name |
aminomethylideneazanium;iodide |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H |
InChI-Schlüssel |
QHJPGANWSLEMTI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[NH2+])N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)



![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)



![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
